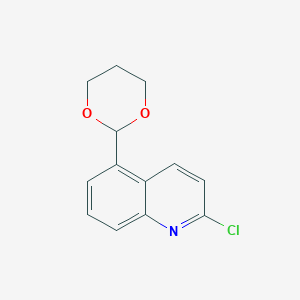
2-Chloro-5-(1,3-dioxan-2-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1,3-dioxan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a 1,3-dioxane ring at the 5-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 1,3-dioxane ring can impart unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Attachment of the 1,3-Dioxane Ring: : The 1,3-dioxane ring can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable quinoline derivative with a 1,3-dioxane precursor under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3-dioxan-2-yl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and various fused heterocyclic compounds .
Scientific Research Applications
2-Chloro-5-(1,3-dioxan-2-yl)quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antimicrobial, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3-dioxan-2-yl)quinoline involves its interaction with various molecular targets. For instance, in its potential antimalarial activity, the compound may inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite . In anticancer applications, it may induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: Lacks the 1,3-dioxane ring, making it less versatile in certain chemical reactions.
5-(1,3-Dioxan-2-yl)quinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
2-Chloro-5-(1,3-dioxan-2-yl)quinoline is unique due to the presence of both the chlorine atom and the 1,3-dioxane ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in its simpler analogs.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-5-(1,3-dioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H12ClNO2/c14-12-6-5-9-10(3-1-4-11(9)15-12)13-16-7-2-8-17-13/h1,3-6,13H,2,7-8H2 |
InChI Key |
BUZDHEASUAQYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=C3C=CC(=NC3=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




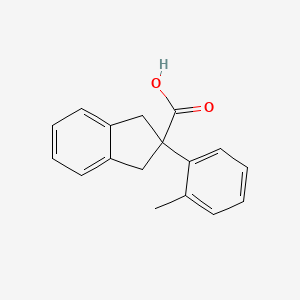
![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)
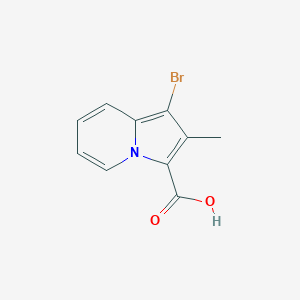
![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)
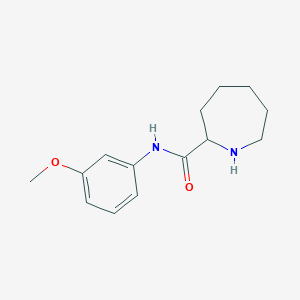
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11861295.png)
![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)
![2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861308.png)
![5-Amino-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861316.png)
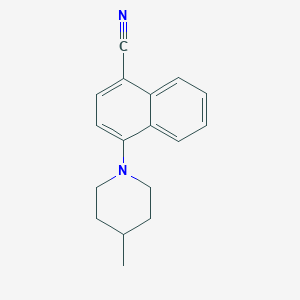

![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
